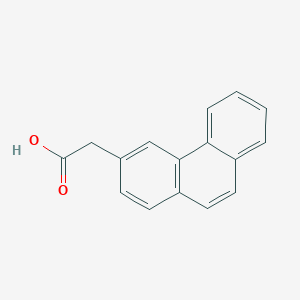
3-Phenanthreneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenanthreneacetic acid, also known as PAA, is an organic compound that belongs to the family of phenanthrenes. It is a versatile chemical that has been used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 3-Phenanthreneacetic acid is not fully understood. However, it is believed that 3-Phenanthreneacetic acid exerts its biological effects by modulating various signaling pathways, including the cyclooxygenase pathway, the lipoxygenase pathway, and the nuclear factor-kappa B pathway. 3-Phenanthreneacetic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha.
Biochemische Und Physiologische Effekte
3-Phenanthreneacetic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-Phenanthreneacetic acid has antioxidant, anti-inflammatory, and analgesic properties. 3-Phenanthreneacetic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have demonstrated that 3-Phenanthreneacetic acid can reduce inflammation, pain, and fever.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Phenanthreneacetic acid in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using 3-Phenanthreneacetic acid in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential to interfere with other biological processes.
Zukünftige Richtungen
There are several future directions for the use of 3-Phenanthreneacetic acid in scientific research. One future direction is the development of new synthetic methods for 3-Phenanthreneacetic acid that are more efficient and environmentally friendly. Another future direction is the investigation of the potential of 3-Phenanthreneacetic acid as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, the use of 3-Phenanthreneacetic acid in nanotechnology and material science is an emerging field that has the potential to revolutionize various industries.
Synthesemethoden
The synthesis of 3-Phenanthreneacetic acid can be achieved through various methods, including the oxidation of phenanthrene with potassium permanganate, the reaction of phenanthrene with acetic anhydride, and the reaction of phenanthrene with acetyl chloride. However, the most commonly used method is the reaction of phenanthrene with acetic anhydride in the presence of zinc chloride as a catalyst.
Wissenschaftliche Forschungsanwendungen
3-Phenanthreneacetic acid has been extensively used in scientific research applications, including plant growth regulation, biotechnology, and pharmaceuticals. In plant growth regulation, 3-Phenanthreneacetic acid is used as a plant growth hormone to promote root growth, increase yield, and improve crop quality. In biotechnology, 3-Phenanthreneacetic acid is used as a precursor for the synthesis of various organic compounds, including dyes, fragrances, and pharmaceuticals. In pharmaceuticals, 3-Phenanthreneacetic acid is used as an anti-inflammatory, analgesic, and antipyretic agent.
Eigenschaften
CAS-Nummer |
84306-76-3 |
|---|---|
Produktname |
3-Phenanthreneacetic acid |
Molekularformel |
C16H12O2 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-phenanthren-3-ylacetic acid |
InChI |
InChI=1S/C16H12O2/c17-16(18)10-11-5-6-13-8-7-12-3-1-2-4-14(12)15(13)9-11/h1-9H,10H2,(H,17,18) |
InChI-Schlüssel |
ZLXFMMQQGQQKFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CC(=O)O |
Andere CAS-Nummern |
84306-76-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



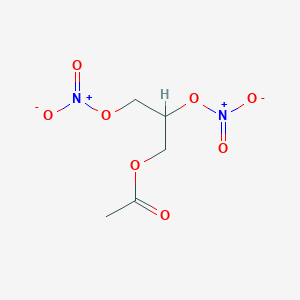
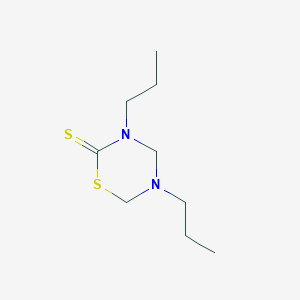
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
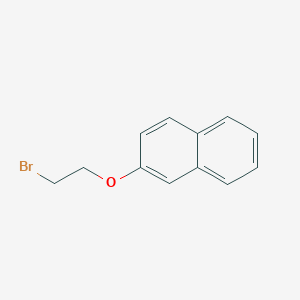
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
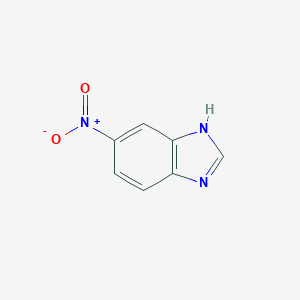
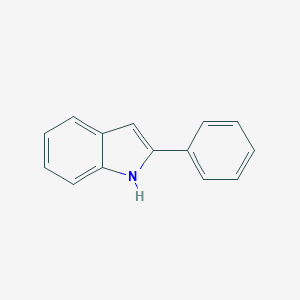
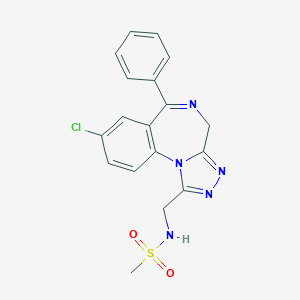
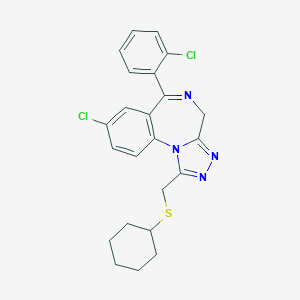
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
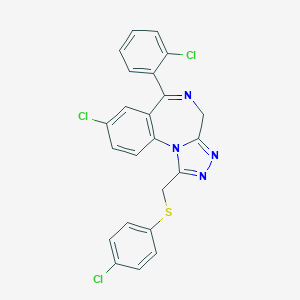
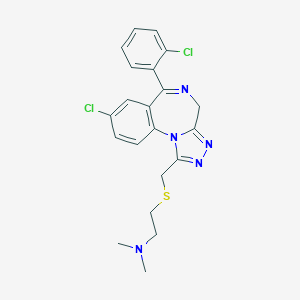
![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)